Hypothemycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

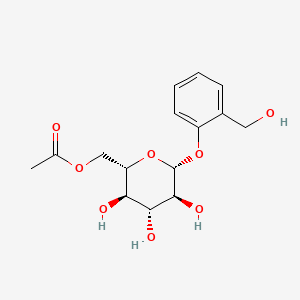

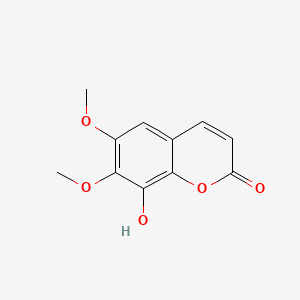

Hypothemycin is a potent, selective MEK inhibitor and an antiproliferative agent . It is a small molecule with the chemical formula C19H22O8 . It is a macrolide protein kinase inhibitor from the fungus Hypomyces subiculosus .

Synthesis Analysis

During the biosynthesis of Hypothemycin, its carbon framework is assembled by two iterative polyketide synthases (PKSs), Hpm8 (highly reducing) and Hpm3 (nonreducing) . Hypothemycin was also used in the semisynthesis of a series of C8–C9 diol derivatives .Molecular Structure Analysis

The molecular weight of Hypothemycin is 378.37 . The crystal structure of Hypothemycin bound to ERK2 has been determined .Chemical Reactions Analysis

Hypothemycin, an epoxide derivative of (5Z)-7-oxozeaenol, was used in the semisynthesis of a series of C8–C9 diol derivatives . A step-economical approach was chosen, whereby nonselective reactions functionalized the diol to generate multiple analogues in a single reaction .Physical And Chemical Properties Analysis

Hypothemycin is a solid substance . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学的研究の応用

Application 1: Therapeutic Targets in Trypanosoma Brucei

- Specific Scientific Field : Parasitic Diseases, specifically African trypanosomiasis caused by the protozoan, Trypanosoma brucei .

- Summary of the Application : Hypothemycin, a fungal polyketide, has been shown to kill Trypanosoma brucei in culture and in infected mice . It has been used to identify therapeutic targets in Trypanosoma brucei .

- Methods of Application or Experimental Procedures : The study combined chemoproteomics and RNA interference to interrogate trypanosome kinases bearing a Cys-Asp-Xaa-Gly motif (CDXG kinases) . Hypothemycin was shown to covalently inactivate a subset of human CDXG kinases .

- Results or Outcomes : The study discovered that hypothemycin kills T. brucei in culture and in infected mice . Quantitative chemoproteomic analysis with a hypothemycin-based probe revealed the relative sensitivity of endogenous CDXG kinases, including TbGSK3short and a previously uncharacterized kinase, TbCLK1 . RNAi-mediated knockdown demonstrated that both kinases are essential, but only TbCLK1 is fully engaged by cytotoxic concentrations of hypothemycin in intact cells .

Application 2: Antitumor Activities

- Specific Scientific Field : Oncology, specifically the development of anticancer drugs .

- Summary of the Application : Hypothemycin, a natural and synthetic lactone, has been studied for its potential antitumor activities . It has been used in the process of oncology drug discovery campaigns based on natural products .

- Methods of Application or Experimental Procedures : The study involved chemical modification and biological evaluation of a resorcylic acid lactone, L-783277 . Hypothemycin was shown to undergo 1,4-Michael addition with a conserved cysteine residue in the ATP .

Safety And Hazards

将来の方向性

Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of protein kinase D, PKD1, PKD2, and PKD3, has entered a mature development stage . Hypothemycin, which inhibits a number of protein kinases, kills the T. brucei parasites that cause sleeping sickness and reveals new therapeutic targets for the disorder .

特性

CAS番号 |

76958-67-3 |

|---|---|

製品名 |

Hypothemycin |

分子式 |

C19H22O8 |

分子量 |

378.4 g/mol |

IUPAC名 |

(9E)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione |

InChI |

InChI=1S/C19H22O8/c1-9-4-3-5-12(20)18-15(27-18)8-14(22)17(23)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3+ |

InChIキー |

SSNQAUBBJYCSMY-KNTMUCJRSA-N |

異性体SMILES |

C[C@H]1C/C=C\C(=O)[C@H]([C@H](C[C@@H]2[C@H](O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |

SMILES |

CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |

正規SMILES |

CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |

外観 |

Solid powder |

純度 |

>98% |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Hypothemycin, NSC 354462 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Dimethylamino)-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1674050.png)

![(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B1674056.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid](/img/structure/B1674060.png)

![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674064.png)

![1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B1674069.png)